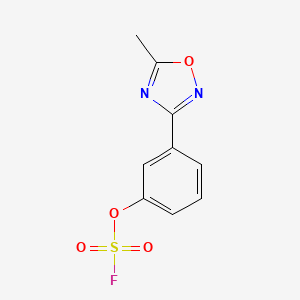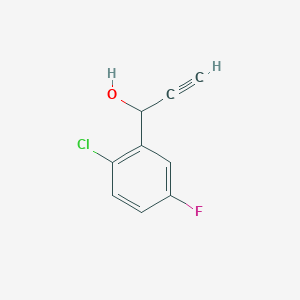
5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is an organic compound with potential applications in various fields, such as medicinal chemistry and material science. Its unique structure, combining a bromine-substituted furan ring with a phenylsulfonyl-tetrahydroisoquinoline moiety, grants it distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide typically involves a multi-step process:
Formation of Tetrahydroisoquinoline: : The tetrahydroisoquinoline moiety can be synthesized by Pictet-Spengler condensation, followed by sulfonylation using phenylsulfonyl chloride to introduce the phenylsulfonyl group.
Coupling Reaction: : The final step involves coupling the bromofuran with the sulfonylated tetrahydroisoquinoline using an amide coupling agent such as EDC or HATU in the presence of a base like DIPEA.
Industrial Production Methods: For large-scale production, optimizing each step to improve yield and purity is crucial. This can involve refining reaction conditions, utilizing continuous flow processes, and ensuring efficient purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions:
Substitution: : The bromine atom can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Reduction/Oxidation: : Both the furan and tetrahydroisoquinoline moieties can be targets for reduction or oxidation, altering the electronic properties and reactivity.
Coupling Reactions: : The amide bond can be utilized in coupling reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: : Utilizes reagents like sodium alkoxides, thiolates, or amines under conditions ranging from room temperature to mild heating.
Reductive Conditions: : Hydrogenation or metal hydride reductions (e.g., LiAlH4) can be employed.
Oxidative Conditions: : Agents like mCPBA or KMnO4 may be used for selective oxidation.
Major Products Formed: Depending on the reaction conditions and reagents used, products can include substituted derivatives, reduced/oxidized forms, or coupled products featuring new functional groups.
Applications De Recherche Scientifique
Chemistry: : The compound serves as a versatile intermediate in organic synthesis, enabling the exploration of new synthetic pathways and molecular architectures.
Biology: : Its structural motifs lend themselves to investigation as potential bioactive agents, including enzyme inhibitors or receptor modulators.
Medicine: : The compound's framework is valuable in medicinal chemistry for designing novel drug candidates targeting specific biological pathways, such as those involved in neurodegenerative diseases or cancer.
Industry: : Its unique properties can be harnessed in developing advanced materials, such as polymers or supramolecular assemblies, for specific industrial applications.
Mécanisme D'action
The specific mechanism by which 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide exerts its effects depends on the context of its application:
Molecular Targets and Pathways:
Enzyme Inhibition: : It may act as a competitive inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: : The compound can interact with cellular receptors, modulating signal transduction pathways.
Chemical Pathways: : In synthetic chemistry, its reactivity profile influences the outcome of various reactions, guiding the formation of desired products.
Comparaison Avec Des Composés Similaires
N-(2-(Phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide: : Lacks the bromine substitution.
5-bromo-N-(2-(methanesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide: : Substitutes phenylsulfonyl with methanesulfonyl.
That's quite the deep dive! Anything else specific you want to explore about this compound?
Propriétés
IUPAC Name |
N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O4S/c21-19-9-8-18(27-19)20(24)22-16-7-6-14-10-11-23(13-15(14)12-16)28(25,26)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFDLGTJOPPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2541000.png)

![1,7-bis(2-fluorobenzyl)-3,4,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2541003.png)
![N-benzyl-3-[2-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2541004.png)
![3-cyclohexyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]propanamide](/img/structure/B2541005.png)



![ethyl 4-{2-[(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate](/img/structure/B2541015.png)

